Cas no 37951-47-6 (3'-Benzyloxy Propiophenone)
3'-Benzyloxy Propiophenone Chemical and Physical Properties
Names and Identifiers
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- 1-(3-(Benzyloxy)phenyl)propan-1-one
- 3´-Benzyloxy Propiophenone
- 1-(3-phenylmethoxyphenyl)propan-1-one
- 1-Propanone,1-[3-(phenylmethoxy)phenyl]-
- 3?-Benzyloxy Propiophenone
- 3’-BENZYLOXYPROPIOPHENONE
- 3'-Benzyloxy Propiophenone
- 3'-BENZYLOXY PROPIOPHENONE,COLORLESS OIL
- 3-benzyloxypropiophenone
- 1-(3-Benzyloxyphenyl)-1-propanone
- 1-(3-Benzyloxy-phenyl)-propan-1-on
- 1-(3-benzyloxy-phenyl)-propan-1-one
- 1-[3-(benzyloxy)phenyl]propanone
- 3-benzyloxyphenyl ethyl ketone
- m-(Benzyloxy)-propiophenone
- m-Benzyloxy-propiophenon
- 3'-Benzyloxypropionphenone
- EN300-6977213
- FT-0663010
- 37951-47-6
- 1-[3-(BENZYLOXY)PHENYL]PROPAN-1-ONE
- 1-[3-(Phenylmethoxy)phenyl]-1-propanone
- JSKCFWWAJLLROT-UHFFFAOYSA-N
- SCHEMBL2152475
- DTXSID90596841
- AKOS016006589
- BS-28033
- MFCD18379207
- DA-31310
- 1-[3-(Phenylmethoxy)phenyl]-1-propanone; m-(Benzyloxy)-propiophenone; 1-(3-Benzyloxyphenyl)-1-propanone;
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- MDL: MFCD18379207
- Inchi: 1S/C16H16O2/c1-2-16(17)14-9-6-10-15(11-14)18-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3
- InChI Key: JSKCFWWAJLLROT-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1=CC=CC(C(CC)=O)=C1
Computed Properties
- Exact Mass: 240.11500
- Monoisotopic Mass: 240.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 367.9±17.0 °C at 760 mmHg
- Flash Point: 159.1±14.5 °C
- PSA: 26.30000
- LogP: 3.47620
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
3'-Benzyloxy Propiophenone Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3'-Benzyloxy Propiophenone Customs Data
- HS CODE:2914509090
- Customs Data:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3'-Benzyloxy Propiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019108075-1g |
1-(3-(Benzyloxy)phenyl)propan-1-one |
37951-47-6 | 97% | 1g |
$211.86 | 2023-09-02 | |
| Alichem | A019108075-5g |
1-(3-(Benzyloxy)phenyl)propan-1-one |
37951-47-6 | 97% | 5g |
$772.72 | 2023-09-02 | |
| TRC | B287785-250mg |
3'-Benzyloxy Propiophenone |
37951-47-6 | 250mg |
$ 115.00 | 2023-04-18 | ||
| TRC | B287785-500mg |
3'-Benzyloxy Propiophenone |
37951-47-6 | 500mg |
$ 170.00 | 2023-04-18 | ||
| TRC | B287785-1g |
3'-Benzyloxy Propiophenone |
37951-47-6 | 1g |
$ 270.00 | 2022-06-07 | ||
| TRC | B287785-2g |
3'-Benzyloxy Propiophenone |
37951-47-6 | 2g |
$ 634.00 | 2023-04-18 | ||
| TRC | B287785-5g |
3'-Benzyloxy Propiophenone |
37951-47-6 | 5g |
$ 1182.00 | 2023-04-18 | ||
| abcr | AB480646-1 g |
1-(3-(Benzyloxy)phenyl)propan-1-one; . |
37951-47-6 | 1g |
€989.70 | 2022-03-01 | ||
| Chemenu | CM344827-250mg |
1-(3-(Benzyloxy)phenyl)propan-1-one |
37951-47-6 | 95%+ | 250mg |
$200 | 2022-06-11 | |
| Chemenu | CM344827-1g |
1-(3-(Benzyloxy)phenyl)propan-1-one |
37951-47-6 | 95%+ | 1g |
$515 | 2022-06-11 |
3'-Benzyloxy Propiophenone Suppliers
3'-Benzyloxy Propiophenone Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 3'-Benzyloxy Propiophenone
Chemical Profile of 3'-Benzyloxy Propiophenone (CAS No. 37951-47-6)
3'-Benzyloxy Propiophenone, identified by the Chemical Abstracts Service Number (CAS No.) 37951-47-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a benzyloxy substituent on a propiophenone backbone, has garnered attention due to its versatile structural properties and potential applications in synthetic chemistry and medicinal chemistry.
The molecular structure of 3'-Benzyloxy Propiophenone consists of a propiophenone core, which is an aromatic ketone with a propyl side chain, modified by the introduction of a benzyloxy group at the 3-position. This modification imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of more complex organic entities. The presence of both aromatic and aliphatic moieties in its structure allows for diverse chemical transformations, including nucleophilic substitution, oxidation, and reduction reactions.
In recent years, 3'-Benzyloxy Propiophenone has been explored as a key intermediate in the development of novel pharmaceutical agents. Its structural framework is conducive to further functionalization, enabling the creation of molecules with specific biological activities. For instance, derivatives of this compound have been investigated for their potential roles in enzyme inhibition and as precursors to therapeutic agents targeting neurological disorders.
One of the most compelling aspects of 3'-Benzyloxy Propiophenone is its utility in cross-coupling reactions, particularly Suzuki-Miyaura coupling. The benzyloxy group serves as an excellent handle for palladium-catalyzed reactions, facilitating the formation of carbon-carbon bonds with a wide range of organic substrates. This capability has been leveraged in the synthesis of biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs). The ability to introduce such functional groups with high selectivity and yield makes 3'-Benzyloxy Propiophenone an indispensable tool for synthetic chemists.
Furthermore, the propiophenone moiety itself offers opportunities for further chemical manipulation. Its conjugated system can be exploited in photochemical reactions, making it a candidate for applications in photodynamic therapy or as a photosensitizer precursor. The combination of these features positions 3'-Benzyloxy Propiophenone as a multifaceted compound with broad applicability across multiple domains of chemical research.
Recent studies have also highlighted the role of 3'-Benzyloxy Propiophenone in materials science. Its ability to undergo controlled polymerization reactions has been explored, leading to the development of novel polymers with tailored properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for advanced applications in coatings, adhesives, and specialty plastics.
The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of 3'-Benzyloxy Propiophenone derivatives. Researchers have synthesized various analogs and evaluated their biological activity using in vitro and in vivo models. Some derivatives have shown promise as inhibitors of enzymes involved in inflammatory pathways, suggesting their potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary studies indicate that certain modifications can enhance binding affinity to specific receptors, paving the way for new treatments targeting neurological disorders like Alzheimer's disease and Parkinson's disease.
The synthesis of 3'-Benzyloxy Propiophenone itself is another area where innovation continues to thrive. Modern synthetic methodologies have enabled more efficient and sustainable routes to this compound. Catalytic processes have been developed that minimize waste and reduce reaction times, aligning with the growing emphasis on green chemistry principles. These advancements not only improve the scalability of producing 3'-Benzyloxy Propiophenone but also contribute to reducing the environmental impact of its manufacture.
The versatility of 3'-Benzyloxy Propiophenone extends beyond its use as an intermediate. It has also found applications in agrochemical research, where its structural features contribute to the development of novel pesticides and herbicides. By serving as a building block for more complex molecules, it plays a crucial role in creating compounds that offer improved efficacy and environmental safety.
In conclusion,3'-Benzyloxy Propiophenone (CAS No. 37951-47-6) is a compound with remarkable potential across various fields of chemistry and beyond. Its unique structural attributes make it an invaluable asset for synthetic chemists seeking to develop new pharmaceuticals, materials, and agrochemicals. As research continues to uncover new applications for this molecule,3'-Benzyloxy Propiophenone is poised to remain at the forefront of chemical innovation.
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